molecular formula C8H6O6 B3042998 2,6-dihydroxyterephthalic Acid CAS No. 69660-39-5

2,6-dihydroxyterephthalic Acid

Cat. No.: B3042998
CAS No.: 69660-39-5
M. Wt: 198.13 g/mol
InChI Key: YNIWBQWSPPNHRN-UHFFFAOYSA-N
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Description

2,6-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6 It is a derivative of terephthalic acid, featuring two hydroxyl groups positioned at the 2 and 6 positions on the benzene ring

Mechanism of Action

Target of Action

2,6-Dihydroxyterephthalic Acid is an organic compound that primarily targets molecular structures involved in photoelectric applications . It is also known to interact with various biochemical pathways and has been used in the synthesis of numerous coordination polymers .

Mode of Action

The compound interacts with its targets through a process known as charge transfer. This involves the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor, resulting in more appealing physicochemical properties . This interaction leads to changes in the molecular structure and function of the targets, thereby affecting their role in various biochemical pathways.

Biochemical Pathways

It is known that the compound plays a role in the development of charge transfer materials, which are crucial in various applications such as solar cells, field effect transistors, photodetectors, photocatalysis, and organic light-emitting diodes .

Pharmacokinetics

It is known that the compound can be synthesized using a mixture of ethanolic solutions of the two coformers under a few minutes at room temperature .

Result of Action

The action of this compound results in the creation of a cocrystal complex with a high photocurrent ratio between the illumination and dark states . This makes the compound a promising candidate in fields of photoelectric detectors and solid-state lighting .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is known to occur at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dihydroxyterephthalic acid can be synthesized through several methods. One common approach involves the carboxylation of hydroquinone in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures. For instance, the Kolbe-Schmitt reaction is a well-known method for synthesizing hydroxyaromatic carboxylic acids, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and precise control of reaction conditions. The process may include steps such as carboxylation, salinization, and acidification, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxyterephthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

2,6-Dihydroxyterephthalic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxyterephthalic acid
  • 2-Hydroxyterephthalic acid
  • Terephthalic acid

Uniqueness

2,6-Dihydroxyterephthalic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and the types of interactions it can form. This positioning allows for the formation of distinct hydrogen bonding patterns and coordination complexes compared to its isomers .

Properties

IUPAC Name

2,6-dihydroxyterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIWBQWSPPNHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267138
Record name 2,6-Dihydroxy-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69660-39-5
Record name 2,6-Dihydroxy-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69660-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxy-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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